2-(Naphthalen-1-yl)propan-2-amine hydrochloride

Vue d'ensemble

Description

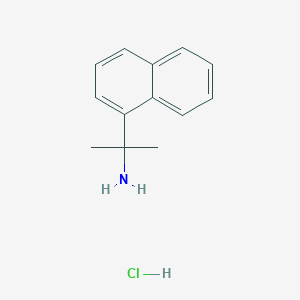

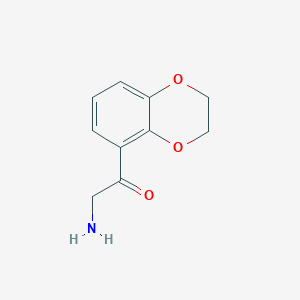

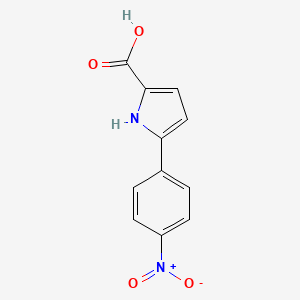

“2-(Naphthalen-1-yl)propan-2-amine hydrochloride” is also known as Methamnetamine . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .

Molecular Structure Analysis

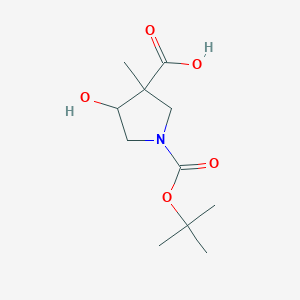

The molecular structure of “this compound” is complex, with a molecular weight of 185.27 . It includes a naphthalene ring attached to a propan-2-amine group .Physical and Chemical Properties Analysis

The compound is typically a solid or liquid at room temperature . It has a melting point of 205-207°C .Applications De Recherche Scientifique

Environmental and Chemical Analysis

Detection and Analysis of Polychlorinated Naphthalenes : Polychlorinated naphthalenes (PCNs) are persistent organic pollutants with environmental and health concerns. Research has focused on developing analytical methods to evaluate PCNs in environmental samples, highlighting the need for continuous monitoring due to their toxicity and prevalence in various samples (Agunbiade et al., 2020).

Sources of Unintentionally Produced Polychlorinated Naphthalenes : This review provides an overview of the unintentional formation and emission of PCNs from industrial activities, underlining the importance of controlling these emissions to mitigate their environmental impact (Liu et al., 2014).

Medicinal Applications

Heterocyclic Naphthalimides in Medicinal Chemistry : Naphthalimide compounds, sharing a core structural similarity with naphthalene, exhibit a wide range of medicinal applications. They interact with various biological molecules, showing potential as anticancer, antibacterial, antifungal, and antiviral agents. The review discusses the synthesis, structure-activity relationships, and action mechanisms of naphthalimide derivatives, suggesting their growing importance in medicinal chemistry (Gong et al., 2016).

Biodegradation of Naphthalene : The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, has significant environmental implications. Research on Pseudomonas putida ND6 outlines the pathways and potential of this bacterium in naphthalene degradation, highlighting its role in bioremediation efforts (Song et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride are the monoamine neurotransmitters: serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in regulating various physiological functions such as mood, sleep, attention, and the body’s natural reward system.

Mode of Action

This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . This means it promotes the release of these neurotransmitters into the synaptic cleft, the space between neurons, thereby increasing their concentration and enhancing the transmission of signals across the synapses.

Biochemical Pathways

The compound affects the biochemical pathways associated with the aforementioned neurotransmitters. By increasing their release, it influences the serotonergic, noradrenergic, and dopaminergic pathways , which are involved in mood regulation, alertness, and reward, respectively .

Result of Action

The increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft enhances the transmission of signals across the synapses. This can lead to various effects at the molecular and cellular levels, including changes in gene expression, neuron firing rates, and neural circuit patterns .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-naphthalen-1-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXOBTGYOUSMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-3-phenylbenzo[f]chromene](/img/structure/B3242008.png)

![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6S)-, compd. with (2R)-2-amino-1-butanol (1:1)](/img/structure/B3242037.png)